Unambiguous Structure Elucidation of 3-Amino-4-methylquinolin-2(1H)-one: A Comprehensive Analytical Guide
Unambiguous Structure Elucidation of 3-Amino-4-methylquinolin-2(1H)-one: A Comprehensive Analytical Guide
Executive Summary
The compound 3-Amino-4-methylquinolin-2(1H)-one (CAS 80356-38-3) is a privileged heterocyclic scaffold utilized extensively in the development of antimalarial, antitrypanosomal, and anti-leishmanial therapeutics [1]. Because the quinolin-2(1H)-one core is susceptible to tautomerization (lactam-lactim) and regiochemical ambiguity during synthesis, rigorous structure elucidation is paramount.
This whitepaper provides an in-depth, self-validating analytical framework for researchers and drug development professionals. By combining high-resolution mass spectrometry (HRMS), Fourier-transform infrared spectroscopy (FT-IR), and multidimensional nuclear magnetic resonance (NMR) spectroscopy, we establish a definitive protocol for characterizing this molecule and its downstream derivatives.
Chemical Identity & Physical Properties
Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The presence of both a hydrogen-bond donating amine (-NH₂) and a lactam (-NH-C=O) heavily influences the compound's solubility and chromatographic behavior [1].
Table 1: Physicochemical Profile of 3-Amino-4-methylquinolin-2(1H)-one
| Parameter | Value / Description |
| IUPAC Name | 3-Amino-4-methyl-1H-quinolin-2-one |
| CAS Registry Number | 80356-38-3 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Topological Polar Surface Area | 55.1 Ų |
| Hydrogen Bond Donors | 2 (Amine -NH₂, Lactam -NH) |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |
| Optimal NMR Solvent | DMSO-d₆ (due to strong intermolecular H-bonding) |
Experimental Protocols: Synthesis & Sample Preparation
To ensure analytical integrity, the analyte must be synthesized and purified to >98% homogeneity. Impurities, particularly unreduced nitro-precursors or regioisomers, will severely convolute 2D NMR spectra. The following protocol utilizes catalytic hydrogenation, which prevents the heavy-metal contamination often seen in SnCl₂ reductions.
Step-by-Step Methodology: Synthesis & Purification
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Reaction Setup: Dissolve 5.0 mmol of 3-nitro-4-methylquinolin-2(1H)-one in 50 mL of anhydrous ethanol in a thick-walled hydrogenation flask.
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Catalyst Addition: Carefully add 10% Pd/C (0.05 eq) under a continuous argon stream to prevent auto-ignition.
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Hydrogenation: Evacuate the flask and purge with H₂ gas three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature for 4–6 hours.
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Reaction Monitoring: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The highly polar amine product will exhibit a significantly lower Rf value than the nitro precursor.
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Filtration: Once complete, filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol (2 × 20 mL).
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Crystallization (Self-Validating Step): Concentrate the filtrate in vacuo to approximately 15 mL. Allow it to cool to 4 °C overnight. Collect the resulting pale-yellow needle-like crystals via vacuum filtration.
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Purity Check: Confirm >98% purity via LC-MS prior to NMR acquisition. The presence of a single sharp peak at 254 nm with an m/z of 175.08 [M+H]⁺ validates the sample for structural elucidation.
Structure Elucidation: The Analytical Engine
The elucidation of 3-amino-4-methylquinolin-2(1H)-one relies on a cascading logic model. We first confirm the molecular formula, identify functional groups, and finally map the atomic connectivity.
Fig 1: Cascading analytical workflow for unambiguous structure elucidation.
Mass Spectrometry (HRMS) & FT-IR
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HRMS (ESI-TOF): The spectrum will yield a base peak at m/z 175.0865 [M+H]⁺. The causality of this ionization lies in the basicity of the C3-amine, which readily accepts a proton in the ESI source.
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FT-IR (ATR): The IR spectrum acts as a rapid diagnostic tool. A sharp doublet at ~3450 and 3350 cm⁻¹ confirms the primary amine (-NH₂). A broad stretch at ~3100 cm⁻¹ represents the lactam N-H, while a strong, sharp peak at ~1650 cm⁻¹ confirms the highly conjugated lactam carbonyl (C=O).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive proof of regiochemistry. The sample must be prepared in DMSO-d₆ to prevent the exchange of the crucial N-H and NH₂ protons, which would occur rapidly in protic solvents like CD₃OD.
Table 2: Representative 1H and 13C NMR Assignments (DMSO-d₆, 400/100 MHz)
| Position | ¹H Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Shift (δ, ppm) | HMBC Correlations (¹H → ¹³C) |
| N1-H | ~11.80 | s (1H, broad) | - | C2, C8a, C4a |
| C2 (C=O) | - | - | ~160.5 | - |
| C3-NH₂ | ~5.20 | s (2H, broad) | - | C2, C3, C4 |
| C3 | - | - | ~129.5 | - |
| C4 | - | - | ~138.2 | - |
| C4-CH₃ | ~2.40 | s (3H) | ~14.5 | C3, C4, C4a |
| C5 | ~7.70 | d (1H, J = 8.0) | ~124.0 | C4, C7, C8a |
| C6, C7 | ~7.10 - 7.40 | m (2H) | ~121.5, 126.0 | - |
| C8 | ~7.30 | d (1H, J = 8.0) | ~115.0 | C4a, C6 |
| C4a | - | - | ~120.1 | - |
| C8a | - | - | ~135.0 | - |
Mechanistic Logic of NMR Assignments:
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The Lactam vs. Lactim Tautomer: The presence of a highly deshielded proton at δ 11.80 ppm confirms the molecule exists predominantly in the lactam (2-quinolone) form in solution, rather than the 2-hydroxyquinoline tautomer. This extreme downfield shift is caused by the anisotropic effect of the adjacent carbonyl and intermolecular hydrogen bonding.
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Regiochemical Proof (The HMBC Anchor): The most critical experimental choice is the use of Heteronuclear Multiple Bond Correlation (HMBC). The methyl protons at δ 2.40 ppm show strong ³JCH correlations to C3 (δ 129.5) and C4a (δ 120.1). This unambiguously proves the methyl group is at C4 and the amine is at C3. If the regiochemistry were reversed (3-methyl-4-amino), the methyl protons would correlate to C2 (C=O).
Chemical Validation via Derivatization
Spectroscopic data is robust, but orthogonal chemical validation cements the structural assignment. As demonstrated by Asis et al. [2], the specific reactivity of the 3-amino and lactam groups can be exploited to form distinct derivatives, proving the spatial proximity of these functional groups.
Derivatization Pathways
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Acylation to Oxazoloquinolines: Treatment of 3-amino-4-methylquinolin-2(1H)-one with acetic anhydride (Ac₂O) and acetic acid at reflux yields a diacetyl derivative, which subsequently cyclizes into an oxazoloquinoline [2]. This cyclization is only physically possible if the amine and the lactam oxygen are ortho to one another (positions 3 and 2, respectively).
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Schiff Base Formation: Condensation with 4-nitrobenzaldehyde yields an imine, confirming the primary nature of the C3-amine [2].
Fig 2: Chemical derivatization pathways validating the ortho relationship of the functional groups.
Derivatization Protocol: Imine Synthesis
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Dissolve 1.0 mmol of 3-amino-4-methylquinolin-2(1H)-one and 1.1 mmol of 4-nitrobenzaldehyde in 15 mL of absolute ethanol.
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Add 2 drops of glacial acetic acid as a catalyst.
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Reflux the mixture for 4 hours. The causality of the acid catalyst is to protonate the aldehyde carbonyl, increasing its electrophilicity toward the weakly nucleophilic C3-amine.
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Cool to room temperature, filter the precipitated Schiff base, and wash with cold ethanol. The disappearance of the -NH₂ signal (~5.20 ppm) and the appearance of a sharp imine -CH=N- singlet (~8.50 ppm) in the ¹H NMR spectrum confirms the transformation.
Conclusion
The structure elucidation of 3-amino-4-methylquinolin-2(1H)-one requires a synchronized application of synthetic purity controls, multidimensional NMR, and orthogonal chemical derivatization. By anchoring the regiochemical assignment on the HMBC correlations of the C4-methyl group and validating the functional group proximity via oxazoloquinoline cyclization, researchers can confidently utilize this scaffold in advanced drug discovery pipelines.
References
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National Center for Biotechnology Information. "3-Amino-4-methylquinolin-2(1H)-one" PubChem Compound Summary for CID 12758286. Available at:[Link]
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Asis, S. E., Bruno, A. M., Dominici, D. A., & Gaozza, C. H. (2003). "Chemical Transformations of 3-Amino-2-quinolones". Journal of Heterocyclic Chemistry, ResearchGate. Available at:[Link]
